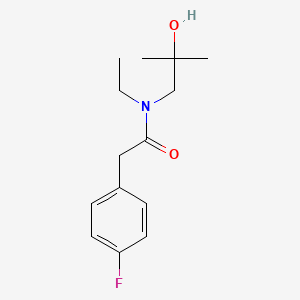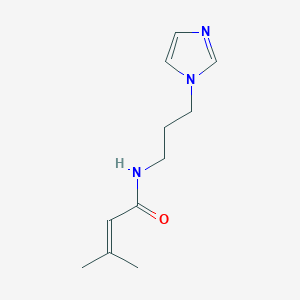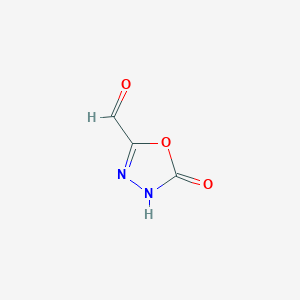![molecular formula C13H19BrOZn B14896599 4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
4-[(n-Hexyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-[(n-Hexyloxy)methyl]bromobenzene+Zn→4-[(n-Hexyloxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(n-Hexyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding phenols or other oxygenated derivatives.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(n-Hexyloxy)methyl]phenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a tool for modifying biomolecules and studying their functions.
Mechanism of Action
The mechanism of action of 4-[(n-Hexyloxy)methyl]phenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Benzylzinc bromide
Uniqueness
4-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the hexyloxy group, which can impart specific solubility and reactivity characteristics. This makes it particularly useful in reactions where other organozinc compounds might not be as effective.
Properties
Molecular Formula |
C13H19BrOZn |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
bromozinc(1+);hexoxymethylbenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h6-7,9-10H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ICJWDDLJIVFLCO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


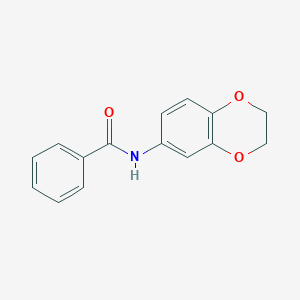
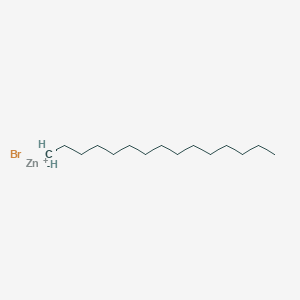
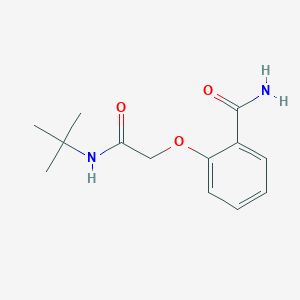
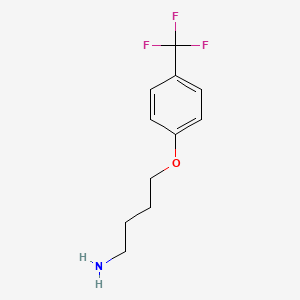
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)

![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
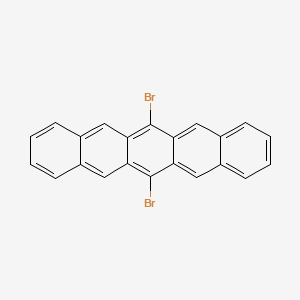
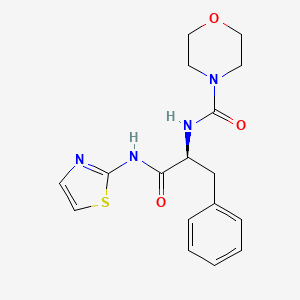
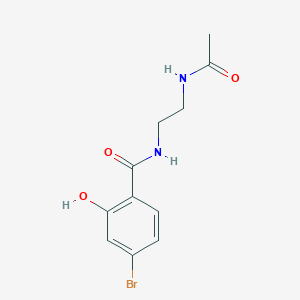
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
